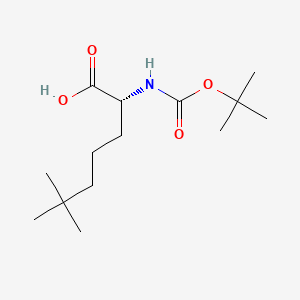
Boc-(2R)-2-amino-6,6-dimethylheptanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-((tert-Butoxycarbonyl)amino)-6,6-dimethylheptanoic acid is a compound that belongs to the class of organic compounds known as carboxylic acid derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, which is commonly used in organic synthesis to protect amines during chemical reactions. The compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-6,6-dimethylheptanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or organic solvent, such as tetrahydrofuran (THF), at ambient temperature. The Boc-protected amino acid is then purified through crystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of Boc-protected amino acids, including ®-2-((tert-Butoxycarbonyl)amino)-6,6-dimethylheptanoic acid, involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for efficient and scalable production. The reaction conditions are optimized to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
®-2-((tert-Butoxycarbonyl)amino)-6,6-dimethylheptanoic acid undergoes various chemical reactions, including:
Deprotection Reactions: The removal of the Boc protecting group is typically achieved using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Coupling Reactions: The compound can participate in peptide coupling reactions, where the amino group is coupled with carboxylic acids or other amino acids to form peptide bonds.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl) in methanol.
Coupling: N,N’-dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS).
Major Products Formed
Deprotection: Free amino acid.
Coupling: Peptides and peptide derivatives.
Scientific Research Applications
®-2-((tert-Butoxycarbonyl)amino)-6,6-dimethylheptanoic acid has several scientific research applications:
Peptide Synthesis: The compound is widely used in the synthesis of peptides, where the Boc group serves as a protecting group for the amino group during the stepwise assembly of peptide chains.
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs and prodrugs.
Biochemistry: The compound is employed in the study of enzyme-substrate interactions and protein structure-function relationships.
Industrial Chemistry: It is used in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-6,6-dimethylheptanoic acid primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amino group from unwanted reactions during chemical transformations. The deprotection process involves the cleavage of the Boc group under acidic conditions, releasing the free amino group for subsequent reactions .
Comparison with Similar Compounds
Similar Compounds
- ®-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid
- ®-2-((tert-Butoxycarbonyl)amino)-3-(3-(methylthio)phenyl)propanoic acid
Uniqueness
®-2-((tert-Butoxycarbonyl)amino)-6,6-dimethylheptanoic acid is unique due to its specific structural features, including the presence of a tert-butoxycarbonyl group and a dimethylheptanoic acid backbone. These features confer distinct reactivity and stability, making it suitable for specific applications in peptide synthesis and medicinal chemistry .
Properties
Molecular Formula |
C14H27NO4 |
|---|---|
Molecular Weight |
273.37 g/mol |
IUPAC Name |
(2R)-6,6-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid |
InChI |
InChI=1S/C14H27NO4/c1-13(2,3)9-7-8-10(11(16)17)15-12(18)19-14(4,5)6/h10H,7-9H2,1-6H3,(H,15,18)(H,16,17)/t10-/m1/s1 |
InChI Key |
LIOHHROLQIGRCA-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)(C)CCC[C@H](C(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)CCCC(C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















